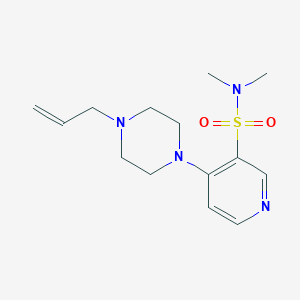![molecular formula C17H16BrN3O2S B215418 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. BMT-1 has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cellular processes that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to exhibit antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of using 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potent anti-cancer activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential use in other areas of scientific research.
合成法
The synthesis of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methoxyphenylhydrazine in the presence of sodium methoxide. The resulting product is then treated with thioacetic acid to obtain this compound in high yield.
科学的研究の応用
3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been investigated for its potential use in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
分子式 |
C17H16BrN3O2S |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16BrN3O2S/c1-22-13-6-4-12(5-7-13)16-19-17(21-20-16)24-10-11-3-8-15(23-2)14(18)9-11/h3-9H,10H2,1-2H3,(H,19,20,21) |
InChIキー |
BJUXWJHLGJPEOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide](/img/structure/B215352.png)
![1-Isopropyl-4-[5-(1-pyrrolidinylcarbonyl)-2-pyridinyl]piperazine](/img/structure/B215353.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215354.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215358.png)